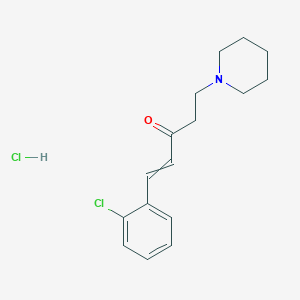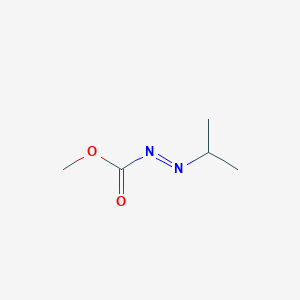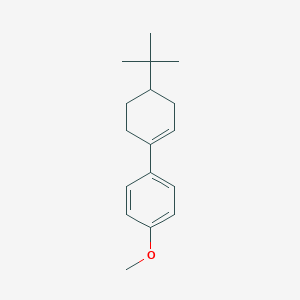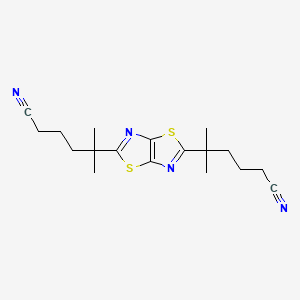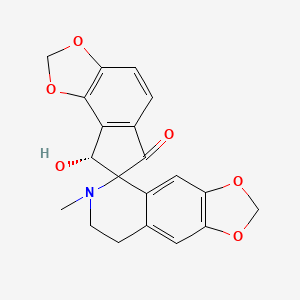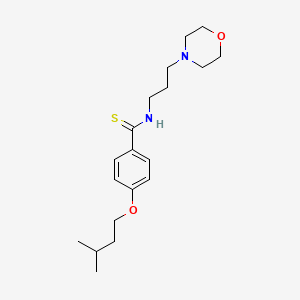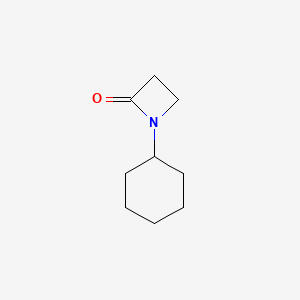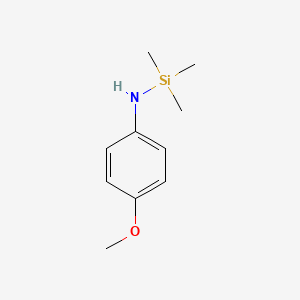
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine: is an organic compound that features a trimethylsilyl group attached to an amine nitrogen, which is further bonded to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-methoxyaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxyphenol.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the treatment of diseases where organosilicon compounds have shown promise.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability. The methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)trimethylsilylamine
- 4-Methoxyphenylamine
- Trimethylsilylaniline
Comparison: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is unique due to the presence of both the trimethylsilyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups. The presence of the trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
35103-35-6 |
|---|---|
Molecular Formula |
C10H17NOSi |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-methoxy-N-trimethylsilylaniline |
InChI |
InChI=1S/C10H17NOSi/c1-12-10-7-5-9(6-8-10)11-13(2,3)4/h5-8,11H,1-4H3 |
InChI Key |
HRBZTPXUQMFRNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


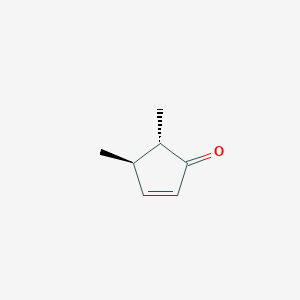
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
